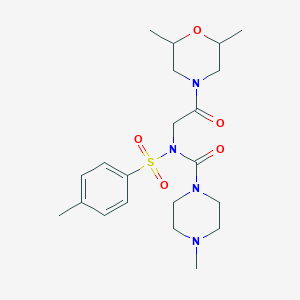
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a morpholine ring, a piperazine ring, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, can be synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Synthesis of the Piperazine Derivative: 4-methylpiperazine is tosylated using tosyl chloride in the presence of a base such as triethylamine to form N-tosyl-4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted by nucleophiles in the presence of a base, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced oxoethyl derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of morpholine and piperazine derivatives on biological systems. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The morpholine and piperazine rings may interact with receptors or enzymes, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methylpiperazine-1-carboxamide: Lacks the tosyl group, which may result in different biological activity.
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-benzylpiperazine-1-carboxamide: Contains a benzyl group instead of a tosyl group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the presence of both morpholine and piperazine rings, along with a tosyl group. This combination of structural features may confer unique biological activities and make it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O5S/c1-16-5-7-19(8-6-16)31(28,29)25(21(27)23-11-9-22(4)10-12-23)15-20(26)24-13-17(2)30-18(3)14-24/h5-8,17-18H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKJPQNXRVYGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
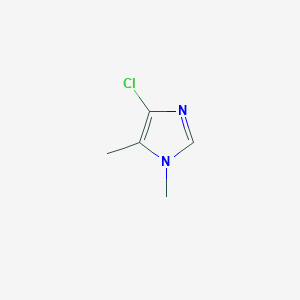
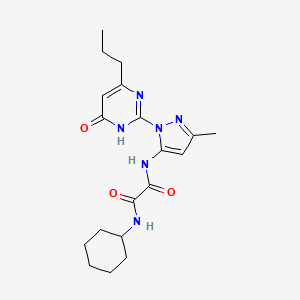
![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)
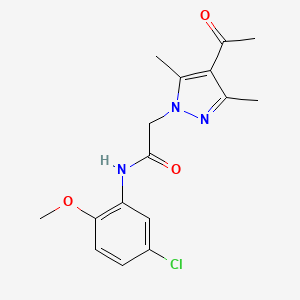
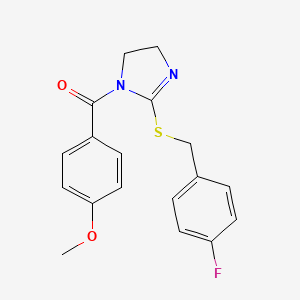
![4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2822204.png)
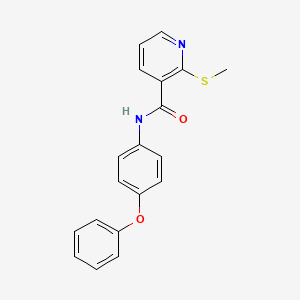
![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2822207.png)
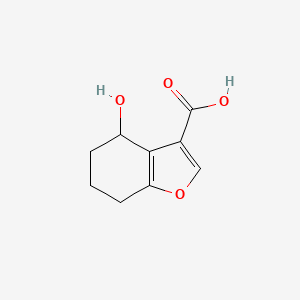

![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/new.no-structure.jpg)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)
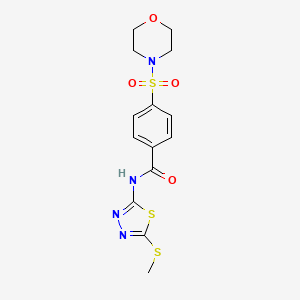
![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)
